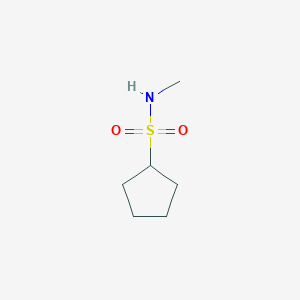

N-methylcyclopentanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclopentanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7-10(8,9)6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMDNSFHECTHGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303580 | |

| Record name | N-Methylcyclopentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401583-58-2 | |

| Record name | N-Methylcyclopentanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401583-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcyclopentanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for N Methylcyclopentanesulfonamide and Its Derivatives

Established Laboratory Synthesis Protocols for N-methylcyclopentanesulfonamide

The primary and most direct laboratory-scale synthesis of N-methylcyclopentanesulfonamide involves a two-step sequence: the preparation of a cyclopentanesulfonyl chloride intermediate, followed by its reaction with methylamine.

Multistep Reaction Sequences for Targeted Synthesis

The synthesis commences with the formation of cyclopentanesulfonyl chloride. A common method involves the reaction of a cyclopentyl Grignard reagent, such as cyclopentylmagnesium chloride, with sulfuryl chloride in an ethereal solvent like hexane (B92381) or ether. This reaction proceeds via a nucleophilic attack of the Grignard reagent on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired sulfonyl chloride.

Scheme 1: Synthesis of N-methylcyclopentanesulfonamide

Step 1: Synthesis of Cyclopentanesulfonyl Chloride

Cyclopentylmagnesium chloride + SO2Cl2 → Cyclopentanesulfonyl chloride + MgCl2

Step 2: Synthesis of N-methylcyclopentanesulfonamide

A detailed procedure for the synthesis of the precursor, cyclopentanesulfonyl chloride, has been reported, starting from cyclopentylmagnesium chloride and sulfuryl chloride, yielding the product in a 70% yield. prepchem.com The subsequent reaction with an amine, in this case, methylamine, proceeds readily. The reaction between ethanoyl chloride and ethylamine, a similar transformation, is known to be a violent reaction that produces a mixture of the N-substituted amide and the amine hydrochloride salt. libretexts.org

Optimization of Reaction Conditions and Yields in Reported Syntheses

The optimization of the synthesis of N-methylcyclopentanesulfonamide primarily focuses on the second step, the sulfonylation of methylamine. Key parameters that can be adjusted to improve yield and purity include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the sulfonylation reaction, a variety of solvents can be employed, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being common choices. The selection of the base is crucial for scavenging the HCl generated. Tertiary amines, such as triethylamine (B128534) or diisopropylethylamine, are frequently used. An excess of the amine nucleophile, methylamine, can also serve as the base.

To illustrate the optimization of sulfonamide synthesis, the following table presents conditions from a study on the preparation of sulfonamides from sodium sulfinates and amines, which highlights the importance of reaction parameters.

| Entry | Amine | Solvent | Temperature (°C) | Yield (%) |

| 1 | n-propylamine | Ethyl acetate | Reflux | 20 |

| 2 | n-propylamine | Dichloromethane | Reflux | 35 |

| 3 | n-propylamine | Acetonitrile | Reflux | 55 |

| 4 | n-propylamine | Toluene | Reflux | 40 |

This table is a representative example of reaction condition optimization for sulfonamide synthesis and is not specific to N-methylcyclopentanesulfonamide.

Development of Novel and Efficient Synthetic Routes to N-methylcyclopentanesulfonamide Analogues

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of sulfonamides, which can be applied to the preparation of N-methylcyclopentanesulfonamide and its analogues.

Catalytic Approaches in N-methylcyclopentanesulfonamide Synthesis

Catalytic methods offer significant advantages over traditional stoichiometric approaches, including milder reaction conditions and reduced waste. A notable development is the manganese-catalyzed N-alkylation of sulfonamides using alcohols. This "borrowing hydrogen" methodology allows for the use of methanol (B129727) as a methylating agent for a pre-formed cyclopentanesulfonamide, providing a more atom-economical route to N-methylcyclopentanesulfonamide. This approach avoids the use of more hazardous alkylating agents.

Another catalytic strategy involves the rhodium-catalyzed intramolecular aziridination of o-alkenylarenesulfonamides to produce cyclic sulfonamides. prepchem.com While not directly applicable to the synthesis of N-methylcyclopentanesulfonamide itself, this methodology is crucial for the synthesis of certain cyclic sulfonamide analogues.

The following table summarizes a manganese-catalyzed N-alkylation of various sulfonamides with alcohols, demonstrating the broad applicability of this catalytic system.

| Entry | Sulfonamide | Alcohol | Catalyst | Yield (%) |

| 1 | p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | 95 |

| 2 | Methanesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | 88 |

| 3 | p-Toluenesulfonamide | 1-Propanol | Mn(I) PNP pincer complex | 82 |

| 4 | Benzenesulfonamide | Ethanol | Mn(I) PNP pincer complex | 91 |

This table showcases the versatility of manganese-catalyzed N-alkylation for the synthesis of N-substituted sulfonamides, a method applicable to the synthesis of N-methylcyclopentanesulfonamide.

Green Chemistry Principles in Synthetic Methodologies of Sulfonamides

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, solvent-free reactions, and the development of one-pot procedures.

A significant advancement is the synthesis of sulfonamides in water, which serves as a green solvent. This approach often involves the reaction of a sulfonyl chloride with an amine under controlled pH conditions, using an inorganic base like sodium carbonate. The product can often be isolated by simple filtration, minimizing the use of organic solvents for extraction and purification. libretexts.org

Mechanochemistry, or solvent-free synthesis using a ball mill, represents another green approach. A one-pot, double-step mechanochemical procedure has been developed for the synthesis of sulfonamides from disulfides. This method involves the in-situ generation of the sulfonyl chloride followed by amination, all within the ball mill, thus avoiding bulk solvents. rit.edu

The following table highlights a green chemistry approach to sulfonamide synthesis in water.

This table illustrates the effectiveness of water as a solvent for the synthesis of sulfonamides, a key principle of green chemistry.

Mechanistic Investigations of Reactions Involving N Methylcyclopentanesulfonamide

N-methylcyclopentanesulfonamide as a Precursor in Complex Reaction Pathways

Currently, there is no published research detailing the use of N-methylcyclopentanesulfonamide as a key precursor for the synthesis of advanced organic scaffolds or its involvement as an intermediate in cascade and multicomponent reactions. The potential for this compound to participate in such transformations remains an open area for investigation.

Role in the Formation of Advanced Organic Scaffolds

No studies have been identified that utilize N-methylcyclopentanesulfonamide in the construction of complex molecular frameworks. Future research could explore its reactivity in cycloaddition reactions, C-H activation processes, or as a building block in the synthesis of novel heterocyclic systems.

Intermediacy in Cascade and Multicomponent Reactions

The participation of N-methylcyclopentanesulfonamide as an intermediate in cascade or multicomponent reactions has not been reported. Such reactions, which involve a sequence of transformations in a single pot, are efficient methods for building molecular complexity. Investigating whether N-methylcyclopentanesulfonamide can be generated in situ and participate in subsequent reactions would be a valuable contribution to the field.

Detailed Elucidation of Reaction Mechanisms Mediated by N-methylcyclopentanesulfonamide

Without documented reactions involving N-methylcyclopentanesulfonamide, there is a corresponding absence of mechanistic studies. The fundamental aspects of its reactivity, such as the identification of elementary steps, transition states, rate-limiting steps, and stereochemical outcomes, are yet to be determined.

Identification of Elementary Steps and Proposed Transition States

No reaction mechanisms involving N-methylcyclopentanesulfonamide have been elucidated. Therefore, there are no identified elementary steps or proposed transition state structures for any transformations of this compound.

Determination of Rate-Limiting Steps in N-methylcyclopentanesulfonamide Transformations

Kinetic studies to determine the rate-limiting steps of reactions involving N-methylcyclopentanesulfonamide have not been performed, as no such reactions have been described in the literature.

Stereochemical Outcomes and Diastereoselectivity in Reactions Involving N-methylcyclopentanesulfonamide

The stereochemical course of reactions involving N-methylcyclopentanesulfonamide is an unexamined area of research. As the cyclopentyl ring is a source of potential stereocenters, the diastereoselectivity of its reactions would be of significant interest.

Kinetic Studies of N-methylcyclopentanesulfonamide Reactivity

Detailed kinetic studies are crucial for understanding the factors that govern the speed of chemical reactions, providing insights into reaction mechanisms and allowing for the optimization of reaction conditions. For N-methylcyclopentanesulfonamide, such studies would be essential for any potential synthetic or pharmaceutical application.

Rate Law Determination and Analysis

A rate law is an equation that links the rate of a reaction to the concentrations of the reactants. The determination of the rate law for a reaction involving N-methylcyclopentanesulfonamide would require systematic experimentation where the initial concentrations of the reactants are varied, and the initial reaction rate is measured.

At present, there are no published studies that specifically report the rate law for reactions involving N-methylcyclopentanesulfonamide. Research on other sulfonamides has shown varied and complex kinetics depending on the specific reaction. For instance, some reactions exhibit first-order kinetics with respect to a co-reactant and zero-order with respect to the sulfonamide itself. Without experimental data for N-methylcyclopentanesulfonamide, it is not possible to provide a specific rate law.

Effects of Temperature, Solvent, and Concentration on Reaction Rates

The rate of a chemical reaction is significantly influenced by external factors such as temperature, the solvent used, and the concentration of the reactants.

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant of a reaction to the temperature and the activation energy. Quantitative studies on the effect of temperature on the reactivity of N-methylcyclopentanesulfonamide are not currently available.

Solvent: The choice of solvent can dramatically affect reaction rates. Polar solvents might stabilize charged intermediates or transition states, accelerating certain types of reactions, while nonpolar solvents might be preferred for others. The specific effects of different solvents on the reaction rates of N-methylcyclopentanesulfonamide have not been documented.

Concentration: The concentration of reactants typically has a direct impact on the reaction rate, as described by the rate law. For a reaction involving N-methylcyclopentanesulfonamide, increasing its concentration or the concentration of a co-reactant would generally be expected to increase the reaction rate, assuming it is involved in the rate-determining step of the reaction. However, without an established rate law, the precise relationship cannot be defined.

Due to the lack of specific research data for N-methylcyclopentanesulfonamide, no data tables can be generated at this time.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation of N Methylcyclopentanesulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a series of advanced 1D and 2D experiments, the connectivity and spatial arrangement of atoms in N-methylcyclopentanesulfonamide can be unequivocally determined.

While a standard 13C NMR spectrum identifies all unique carbon environments in a molecule, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) provide further crucial information regarding the number of protons attached to each carbon atom. aiinmr.comnanalysis.com These experiments are instrumental in distinguishing between quaternary (C), methine (CH), methylene (CH2), and methyl (CH3) carbons. huji.ac.ilmagritek.com

The DEPT experiment is typically run in three variations: DEPT-45, DEPT-90, and DEPT-135. youtube.com A DEPT-90 spectrum exclusively shows signals for CH groups. In a DEPT-135 spectrum, CH and CH3 groups appear as positive signals, while CH2 groups are represented by negative signals. Quaternary carbons are absent in all DEPT spectra. youtube.com

The APT experiment, on the other hand, displays all carbon signals in a single spectrum. huji.ac.ilmagritek.com In an APT spectrum, quaternary carbons and CH2 groups produce negative signals, whereas CH and CH3 groups yield positive signals. nanalysis.com This makes APT a time-efficient alternative for obtaining multiplicity information for all carbons at once. magritek.com

Table 1: Expected 13C NMR, DEPT-135, and APT Data for N-methylcyclopentanesulfonamide Note: Chemical shifts (δ) are hypothetical and presented in ppm, referenced to a standard. The data is based on typical values for similar functional groups and carbon environments.

| Carbon Atom | Expected 13C Chemical Shift (δ, ppm) | DEPT-135 Signal Phase | APT Signal Phase |

|---|---|---|---|

| C1 (CH-SO2) | 60-70 | Positive | Positive |

| C2, C5 (CH2) | 30-40 | Negative | Negative |

| C3, C4 (CH2) | 20-30 | Negative | Negative |

| N-CH3 | 25-35 | Positive | Positive |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (2JHH, 3JHH). For N-methylcyclopentanesulfonamide, COSY would show correlations between the methine proton on C1 and the adjacent methylene protons on C2 and C5, as well as between neighboring methylene protons within the cyclopentyl ring.

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations observed in COSY to an entire spin system. wisc.edu A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network. For the cyclopentyl ring of N-methylcyclopentanesulfonamide, irradiating a specific proton resonance would reveal all other protons within that ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond 1JCH coupling). princeton.edu HSQC is invaluable for definitively assigning the proton and carbon resonances of the cyclopentyl ring and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (2JCH, 3JCH). princeton.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show correlations between the N-methyl protons and the carbon of the sulfonamide group, and between the C1 proton of the cyclopentyl ring and the neighboring carbons C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This experiment provides crucial information about the three-dimensional structure and stereochemistry of the molecule. In N-methylcyclopentanesulfonamide, NOESY could reveal spatial proximities between the N-methyl group and protons on the cyclopentyl ring, helping to define the preferred conformation of the molecule.

Table 2: Key Expected 2D NMR Correlations for N-methylcyclopentanesulfonamide Note: This table outlines the primary correlations anticipated for the structural confirmation of N-methylcyclopentanesulfonamide.

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H1 ↔ H2/H5; H2 ↔ H3; H4 ↔ H5 | 1H-1H connectivity within the cyclopentyl ring |

| HSQC | H1 ↔ C1; H2/H5 ↔ C2/C5; H3/H4 ↔ C3/C4; N-CH3 protons ↔ N-CH3 carbon | Direct 1H-13C one-bond correlations |

| HMBC | N-CH3 protons ↔ C1; H1 ↔ C2/C5; H2/H5 ↔ C1, C3/C4 | 1H-13C long-range (2-3 bond) correlations, confirming the connection of fragments |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). longdom.org This high level of precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. longdom.orgnih.gov For N-methylcyclopentanesulfonamide (C6H13NO2S), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass.

Table 3: Theoretical HRMS Data for N-methylcyclopentanesulfonamide

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C6H13NO2S | [M+H]+ | 164.0740 |

| C6H13NO2S | [M+Na]+ | 186.0559 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. nih.govmdpi.com The fragmentation pattern is highly characteristic of the molecule's structure and can be used to confirm the connectivity of its different components. nih.gov For N-methylcyclopentanesulfonamide, characteristic fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the N-methyl group, and fragmentation of the cyclopentyl ring.

Table 4: Plausible MS/MS Fragmentation Data for N-methylcyclopentanesulfonamide ([M+H]+ Precursor Ion) Note: The proposed fragments are based on the general fragmentation behavior of sulfonamides.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 132.0481 | [M+H - CH3NH]+ |

| 95.0498 | [C5H7SO]+ |

| 69.0704 | [C5H9]+ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are complementary and provide a characteristic "fingerprint" of the functional groups present. ksu.edu.samdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa Key functional groups in N-methylcyclopentanesulfonamide, such as the S=O bonds of the sulfonamide and the N-H bond (if present as a tautomer or impurity), would produce strong, characteristic absorption bands.

Raman Spectroscopy : Raman spectroscopy is a light scattering technique where the scattered light is analyzed for frequency shifts corresponding to the vibrational modes of the molecule. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. mdpi.com Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, providing complementary information to IR spectroscopy. nih.gov

Table 5: Characteristic IR and Raman Vibrational Frequencies for N-methylcyclopentanesulfonamide Note: Frequencies are given in wavenumbers (cm-1) and are based on typical values for sulfonamide and alkyl functionalities.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

|---|---|---|---|

| C-H (alkyl) | Stretching | 2850-2960 | 2850-2960 |

| SO2 | Asymmetric Stretching | 1320-1360 | 1320-1360 |

| SO2 | Symmetric Stretching | 1140-1180 | 1140-1180 |

| S-N | Stretching | 890-930 | 890-930 |

| C-S | Stretching | 650-750 | 650-750 |

X-ray Crystallography for Definitive Solid-State Structural Assignment

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its solid, crystalline state. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can generate a three-dimensional electron density map of the molecule. This map reveals precise bond lengths, bond angles, and torsional angles, providing an unparalleled view of the molecule's conformation and packing within the crystal lattice.

For chiral molecules, such as substituted derivatives of N-methylcyclopentanesulfonamide, single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute configuration of stereogenic centers. The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. This effect is most pronounced with heavier atoms (e.g., sulfur, bromine) or when using specific X-ray wavelengths. By carefully analyzing the intensity differences between Friedel pairs of reflections (h,k,l and -h,-k,-l), the absolute structure can be determined. The Flack parameter is a critical value refined during the analysis; a value close to zero indicates a high probability that the assigned absolute configuration is correct.

While specific data for N-methylcyclopentanesulfonamide itself is not widely published, analysis of its derivatives provides crucial structural insights. For example, the structure of a related chiral sulfonamide would yield a comprehensive dataset upon SC-XRD analysis.

Table 1: Representative Crystallographic Data for a Chiral N-cyclopentanesulfonamide Derivative This table illustrates the typical data obtained from a single crystal X-ray diffraction experiment.

| Parameter | Representative Value | Description |

| Empirical Formula | C₁₅H₁₉NO₂S | The elemental composition of the molecule. |

| Formula Weight | 277.38 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 5.75 Å, b = 10.51 Å, c = 23.36 Å | The lengths of the unit cell axes. |

| Volume | 1413.5 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Flack Parameter | 0.03(3) | A value used to confirm the absolute stereochemistry. A value near 0 is ideal. |

A significant challenge in SC-XRD is the requirement for single crystals of sufficient size and quality (typically >10-50 micrometers). Many organic compounds, including potentially some derivatives of N-methylcyclopentanesulfonamide, may only form microcrystalline powders, precluding traditional X-ray analysis. Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy technique that overcomes this limitation.

MicroED utilizes a transmission electron microscope to collect diffraction data from nanocrystals (often less than a micrometer in size). Because electrons interact with matter much more strongly than X-rays, even exceedingly small crystals can produce high-quality diffraction patterns. Data is collected by continuously rotating a vitrified (flash-frozen) crystal in the electron beam, and the resulting data can be processed using standard crystallographic software to yield atomic-resolution structures. This technique opens the door to the structural elucidation of a vast number of compounds that were previously intractable by crystallographic methods.

Integrated Spectroscopic Approaches for Unambiguous Structure Determination

While diffraction methods provide the ultimate answer for solid-state structures, a comprehensive analysis relies on an integrated approach that combines crystallography with various spectroscopic techniques. Each method provides complementary information, and together they allow for an unambiguous structural assignment in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of N-methylcyclopentanesulfonamide. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish through-bond and through-space correlations, allowing chemists to piece together the molecule's connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, which is used to determine the precise elemental composition and confirm the molecular formula of the compound.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups. For N-methylcyclopentanesulfonamide, IR spectroscopy would clearly show characteristic absorption bands for the sulfonamide group, including the strong asymmetric and symmetric S=O stretches and the N-H stretch.

The combination of these techniques provides a powerful workflow. NMR and MS can be used to propose a structure, which is then unequivocally confirmed by X-ray or electron diffraction, providing the definitive stereochemical and conformational details.

Table 2: Integrated Analytical Techniques for Structural Elucidation

| Technique | Type of Information Provided | Relevance to N-methylcyclopentanesulfonamide |

| Single Crystal X-ray Diffraction | Definitive 3D atomic coordinates, bond lengths/angles, absolute configuration. | Confirms solid-state conformation and stereochemistry. |

| Electron Diffraction (MicroED) | Atomic-resolution 3D structure from nanocrystals. | Enables analysis when only microcrystalline material is available. |

| NMR Spectroscopy | Connectivity, chemical environment of atoms, and solution-state structure. | Establishes the core molecular framework. |

| Mass Spectrometry | Molecular weight and elemental formula. | Confirms the chemical formula. |

| Infrared Spectroscopy | Presence of functional groups. | Identifies the key sulfonamide functional group. |

Advanced Applications of N Methylcyclopentanesulfonamide in Synthetic Organic Chemistry

Strategic Utilization as a Key Building Block for Complex Molecules

The inherent structural features of N-methylcyclopentanesulfonamide, namely its cyclic aliphatic portion and the N-methylated sulfonamide group, make it a valuable precursor for the synthesis of intricate molecular architectures. The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, and its N-methylation can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

In the quest for novel bioactive compounds, the development of diverse and structurally complex molecular scaffolds is of paramount importance. N-methylcyclopentanesulfonamide can serve as a foundational element in the generation of sp³-rich scaffolds, which are of increasing interest in drug discovery due to their departure from the predominantly flat structures of many current drugs. The cyclopentane (B165970) ring provides a rigid, three-dimensional framework that can be further functionalized to explore chemical space in a comprehensive manner.

The synthesis of diverse compound libraries often begins with a central core structure that allows for the introduction of various substituents. The N-methylcyclopentanesulfonamide core can be strategically modified at several positions on the cyclopentane ring, as well as potentially at the sulfonamide nitrogen, to create a library of analogues. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new modulators of biological targets.

Table 1: Potential Functionalization of N-methylcyclopentanesulfonamide for Scaffold Diversity

| Position of Functionalization | Potential Reaction Type | Resulting Functionality |

| Cyclopentane Ring (C-H) | Oxidation, Halogenation | Hydroxyl, Halogen |

| Cyclopentane Ring (C-H) | Metalation-Substitution | Alkyl, Aryl, etc. |

| Sulfonamide Nitrogen | Demethylation-Realkylation | Varied N-substituents |

Application in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast number of pharmaceuticals. nih.gov The sulfonamide group within N-methylcyclopentanesulfonamide is a key functional group that can participate in or direct the formation of various heterocyclic rings. For instance, the sulfonamide nitrogen can act as a nucleophile in cyclization reactions to form larger, nitrogen-containing rings.

Furthermore, the cyclopentane ring can be a template upon which heterocyclic systems are constructed. Ring-expansion or ring-rearrangement strategies could potentially transform the cyclopentane core into different ring systems, while retaining the influential sulfonamide moiety. The synthesis of novel thiadiazole or other sulfur-nitrogen heterocycles could potentially be explored starting from N-methylcyclopentanesulfonamide, leveraging the reactivity of the sulfonamide group.

Development of N-methylcyclopentanesulfonamide-Based Reagents and Catalysts

While less common than their use as building blocks, sulfonamide derivatives have been explored as ligands in catalysis and as specialized reagents. The development of chiral catalysts from sulfonamide-containing scaffolds is an area of active research. The cyclopentane framework of N-methylcyclopentanesulfonamide could be modified to incorporate additional coordinating groups, leading to the creation of novel bidentate or tridentate ligands for asymmetric catalysis.

The inherent chirality of substituted cyclopentane derivatives derived from N-methylcyclopentanesulfonamide could be exploited in the design of organocatalysts for a variety of chemical transformations. The sulfonamide group, with its ability to engage in hydrogen bonding, can play a crucial role in the catalyst-substrate interaction, thereby influencing the stereochemical outcome of a reaction.

Role in Target-Oriented Synthesis of Specific Compound Classes (e.g., NRF2 regulators)

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. nih.gov The Keap1-NRF2 pathway has emerged as a significant target for the development of therapies for a range of diseases characterized by oxidative stress. nih.gov Notably, a number of small molecule inhibitors of the Keap1-NRF2 interaction feature a sulfonamide moiety, which is often crucial for binding to the Keap1 protein. nih.gov

While direct evidence of N-methylcyclopentanesulfonamide in the synthesis of NRF2 regulators is not prominent, its structural components suggest a plausible role. The sulfonamide group could act as a key pharmacophore, mimicking the interactions of known sulfonamide-containing NRF2 activators. The cyclopentyl group offers a non-aromatic, lipophilic scaffold that can be tailored to optimize binding affinity and pharmacokinetic properties.

A hypothetical synthetic approach towards novel NRF2 regulators could involve using N-methylcyclopentanesulfonamide as a scaffold. Functional groups could be introduced onto the cyclopentane ring that are designed to interact with specific residues in the NRF2 binding pocket of Keap1. The N-methyl group could also be varied to fine-tune the compound's properties.

Table 2: Key Structural Features of Potential N-methylcyclopentanesulfonamide-Based NRF2 Regulators

| Structural Feature | Potential Role in NRF2 Regulation | Rationale |

| Sulfonamide Group | Key binding interaction with Keap1 | Mimics known sulfonamide-containing inhibitors. nih.gov |

| Cyclopentane Ring | Scaffold for spatial orientation | Provides a 3D framework for positioning other functional groups. |

| N-Methyl Group | Modulation of physicochemical properties | Influences solubility, permeability, and metabolic stability. |

| Appended Functional Groups | Enhanced binding affinity and selectivity | Designed to interact with specific amino acid residues in the target protein. |

Future Research Horizons and Unaddressed Challenges in N Methylcyclopentanesulfonamide Chemistry

Exploration of Unconventional Reaction Modes and Transformations

The field of organic synthesis is continually evolving, with a strong emphasis on developing novel and more efficient methods for creating complex molecules. For N-methylcyclopentanesulfonamide and its derivatives, future research will likely focus on moving beyond traditional synthetic routes to explore unconventional reaction modes. A significant area of interest is the selective functionalization of C-H bonds, a strategy that can streamline synthetic pathways by directly converting these ubiquitous bonds into valuable functional groups.

Recent advancements have demonstrated the potential for sulfonamide-directed C(sp³)-H functionalization. nih.gov This approach utilizes the sulfonamide group to direct catalysts to specific C-H bonds within a molecule, enabling precise modifications that would be difficult to achieve through other means. For N-methylcyclopentanesulfonamide, this could translate to the selective functionalization of the cyclopentane (B165970) ring. Such methodologies, often employing photocatalysis, can generate nitrogen-centered radicals from N-alkylsulfonamides, which then facilitate intramolecular hydrogen atom transfer (HAT) to activate a specific C-H bond. nih.gov This strategy opens up possibilities for introducing a variety of functional groups onto the cyclopentane ring, leading to a diverse range of novel derivatives with potentially unique properties.

Another promising avenue is the development of manganese-catalyzed N-alkylation of sulfonamides using alcohols. acs.org This "borrowing hydrogen" methodology offers a more environmentally friendly alternative to traditional alkylation methods that often rely on toxic alkyl halides. acs.org The application of this method to N-methylcyclopentanesulfonamide could provide a more sustainable route to a variety of N-substituted derivatives.

Furthermore, the exploration of N-acyl-N-alkylsulfonamide (NASA) chemistry, which has been utilized for the modification of endogenous proteins, presents an intriguing frontier. nih.govacs.org This chemistry leverages proximity effects to achieve rapid and efficient acylation of lysine (B10760008) residues in proteins. nih.govacs.org Adapting this concept to the N-methylcyclopentanesulfonamide scaffold could lead to the development of novel chemical probes and covalent inhibitors for biological targets.

Integration with Emerging Synthetic Technologies (e.g., Photoredox Catalysis, Electrochemistry)

The integration of emerging synthetic technologies like photoredox catalysis and electrochemistry is set to revolutionize the synthesis of sulfonamides, including N-methylcyclopentanesulfonamide. These technologies offer milder reaction conditions, higher selectivity, and access to reactive intermediates that are difficult to generate using traditional thermal methods.

Photoredox catalysis, which uses light to drive chemical reactions, has already shown great promise in the synthesis of sulfonamides. This technology can be employed for the direct synthesis of sulfonamides from a variety of starting materials, including aryl radical precursors and amines, under ambient conditions. The ability to generate sulfonyl radicals photochemically opens up new avenues for the functionalization of N-methylcyclopentanesulfonamide and related compounds.

Electrochemistry provides another powerful tool for the synthesis of sulfonamides under environmentally benign conditions. researchgate.net Electrochemical methods can drive the oxidative coupling of thiols and amines to form sulfonamides, with hydrogen as the only byproduct. This approach avoids the need for stoichiometric chemical oxidants, making the process inherently greener. The direct electrochemical synthesis of sulfonamides from (hetero)arenes, SO₂, and amines has also been reported, offering a highly convergent and efficient route. researchgate.net Applying these electrochemical strategies to the synthesis of N-methylcyclopentanesulfonamide could lead to more sustainable and atom-economical manufacturing processes.

| Technology | Potential Application for N-methylcyclopentanesulfonamide | Key Advantages |

| Photoredox Catalysis | Direct synthesis and functionalization | Mild reaction conditions, high selectivity, access to novel reactive intermediates |

| Electrochemistry | Sustainable synthesis from simple precursors | Avoids chemical oxidants, high atom economy, environmentally benign |

Development of Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For N-methylcyclopentanesulfonamide, a key future challenge will be the development of manufacturing processes that are both efficient and environmentally responsible. This involves minimizing waste, avoiding hazardous reagents and solvents, and utilizing renewable resources where possible.

One promising approach is the use of water as a solvent for sulfonamide synthesis. Research has demonstrated facile and environmentally benign methods for synthesizing sulfonamides in aqueous media, which eliminates the need for volatile and often toxic organic solvents. rsc.org These methods often feature simple product isolation through filtration, further reducing the environmental impact.

Another key aspect of sustainable synthesis is the use of catalytic methods. As mentioned previously, manganese-catalyzed N-alkylation and photoredox- and electro-catalyzed reactions offer greener alternatives to traditional stoichiometric processes. acs.org Future research will likely focus on developing even more efficient and recyclable catalysts for these transformations. The use of bio-based starting materials and the development of solvent-free reaction conditions are other areas that will contribute to the sustainable production of N-methylcyclopentanesulfonamide.

Interdisciplinary Research Opportunities in N-methylcyclopentanesulfonamide Chemistry

The unique structural and chemical properties of N-methylcyclopentanesulfonamide make it a promising scaffold for interdisciplinary research, particularly at the interface of chemistry, biology, and materials science.

In medicinal chemistry, the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. The cyclopentane ring in N-methylcyclopentanesulfonamide provides a rigid, three-dimensional scaffold that can be functionalized to create libraries of compounds for drug discovery. The exploration of this compound and its derivatives as inhibitors of specific enzymes or as modulators of protein-protein interactions represents a significant research opportunity. The aforementioned N-acyl-N-alkylsulfonamide (NASA) chemistry, for example, could be used to develop targeted covalent inhibitors for various diseases. nih.govacs.org

In the field of materials science, the incorporation of N-methylcyclopentanesulfonamide-based units into polymers or other materials could lead to novel properties. The sulfonamide group can participate in hydrogen bonding, which could influence the self-assembly and bulk properties of materials.

Furthermore, the development of N-methylcyclopentanesulfonamide-based chemical probes could have a significant impact on chemical biology. These probes could be used to study biological processes in living cells, for example, by fluorescently labeling specific proteins or by acting as activity-based probes for enzymes. The ability to selectively functionalize the cyclopentane ring opens up possibilities for attaching various reporter groups, such as fluorophores or affinity tags.

Q & A

Basic: What synthetic methodologies are commonly employed for N-methylcyclopentanesulfonamide?

N-Methylcyclopentanesulfonamide is typically synthesized via nucleophilic substitution or sulfonylation reactions. A standard approach involves reacting cyclopentylamine derivatives with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to minimize side products like over-sulfonylated species. Purification often employs column chromatography or recrystallization, with yields reported between 60-85% depending on steric and electronic factors .

Basic: Which spectroscopic techniques are most reliable for characterizing N-methylcyclopentanesulfonamide?

Key techniques include:

- NMR : H and C NMR confirm the methylcyclopentane backbone and sulfonamide group (e.g., δ ~2.8 ppm for SO-N-CH) .

- IR : Strong absorption bands at ~1150 cm (S=O asymmetric stretch) and ~1350 cm (S=O symmetric stretch) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 192.1) .

Cross-validation with elemental analysis ensures purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic review framework (PRISMA or Cochrane guidelines) is recommended to analyze methodological biases . For example:

| Study | IC (µM) | Assay Type | Reference |

|---|---|---|---|

| A | 12.3 | Kinase inhibition | |

| B | 45.6 | Cytotoxicity | |

| Meta-regression can identify confounding variables (e.g., solvent used, incubation time) . |

Advanced: What computational strategies predict the reactivity of N-methylcyclopentanesulfonamide in catalytic systems?

Density Functional Theory (DFT) calculations model electronic interactions, such as sulfonamide group participation in hydrogen bonding or π-stacking. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like cyclooxygenase-2 . Retrosynthetic AI tools (e.g., BenchChem’s Pistachio model) propose feasible reaction pathways, though experimental validation is required .

Basic: What are the primary applications of N-methylcyclopentanesulfonamide in medicinal chemistry?

This compound serves as:

- A pharmacophore in protease inhibitors due to its sulfonamide motif .

- A precursor for bioactive derivatives (e.g., antitumor agents via functionalization at the cyclopentane ring) .

- A probe in structure-activity relationship (SAR) studies to optimize metabolic stability .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

A factorial design approach evaluates variables:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 0–40°C | 25°C |

| Solvent | DCM, THF, EtOAc | DCM |

| Base | TEA, NaHCO | TEA |

| Response surface methodology (RSM) identifies interactions between factors, with a reported 22% yield increase under optimized conditions . |

Basic: What are the stability profiles of N-methylcyclopentanesulfonamide under varying storage conditions?

The compound is hygroscopic and degrades under prolonged UV exposure. Stability studies recommend:

- Storage at -20°C in inert atmosphere (N or Ar).

- Use of amber vials to prevent photodegradation.

- Regular HPLC monitoring (e.g., C18 column, acetonitrile/water mobile phase) to detect decomposition products like cyclopentanesulfonic acid .

Advanced: What mechanistic insights exist for N-methylcyclopentanesulfonamide’s interaction with enzymatic targets?

Kinetic studies using stopped-flow spectrophotometry reveal competitive inhibition of carbonic anhydrase II (K = 8.7 µM). Molecular dynamics simulations show the sulfonamide group coordinates with the enzyme’s zinc ion, while the cyclopentane moiety induces conformational changes in the active site .

Basic: What physicochemical properties are critical for formulating N-methylcyclopentanesulfonamide in drug delivery systems?

| Property | Value | Method |

|---|---|---|

| LogP | 1.2 | HPLC |

| Solubility | 2.1 mg/mL | Shake-flask |

| pKa | 10.3 | Potentiometry |

| Low aqueous solubility necessitates lipid-based nanoemulsions or cyclodextrin complexes for in vivo studies . |

Advanced: How should researchers manage conflicting data in multi-institutional studies on this compound?

Implement standardized protocols for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.